4H-1,4-Benzoxazin-3-one, 2,3-dihydro-6-chloro-2-ethyl-4-(2-(1-pyrrolidinyl)propyl)-, oxalate
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Overview
Description
4H-1,4-Benzoxazin-3-one, 2,3-dihydro-6-chloro-2-ethyl-4-(2-(1-pyrrolidinyl)propyl)-, oxalate is a complex organic compound with a unique structure that includes a benzoxazine ring, a chloro substituent, and a pyrrolidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,4-Benzoxazin-3-one, 2,3-dihydro-6-chloro-2-ethyl-4-(2-(1-pyrrolidinyl)propyl)-, oxalate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzoxazine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chloro Substituent: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Addition of the Pyrrolidinyl Group: This step involves nucleophilic substitution reactions where the pyrrolidinyl group is introduced using reagents like pyrrolidine.
Formation of the Oxalate Salt: The final step involves the reaction of the compound with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4H-1,4-Benzoxazin-3-one, 2,3-dihydro-6-chloro-2-ethyl-4-(2-(1-pyrrolidinyl)propyl)-, oxalate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the chloro and pyrrolidinyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Pyrrolidine in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4H-1,4-Benzoxazin-3-one, 2,3-dihydro-6-chloro-2-ethyl-4-(2-(1-pyrrolidinyl)propyl)-, oxalate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4H-1,4-Benzoxazin-3-one, 2,3-dihydro-6-chloro-2-ethyl-4-(2-(1-pyrrolidinyl)propyl)-, oxalate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
4H-1,4-Benzoxazin-3-one, 2,3-dihydro-6-chloro-2-methyl-: Similar structure but with a methyl group instead of an ethyl group.
4H-1,4-Benzoxazin-3-one, 2,3-dihydro-6-chloro-2-ethyl-: Lacks the pyrrolidinyl group.
Uniqueness
4H-1,4-Benzoxazin-3-one, 2,3-dihydro-6-chloro-2-ethyl-4-(2-(1-pyrrolidinyl)propyl)-, oxalate is unique due to the presence of the pyrrolidinyl group, which may confer distinct biological and chemical properties compared to its analogs.
Properties
CAS No. |
57462-92-7 |
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Molecular Formula |
C19H25ClN2O6 |
Molecular Weight |
412.9 g/mol |
IUPAC Name |
6-chloro-2-ethyl-4-(2-pyrrolidin-1-ium-1-ylpropyl)-1,4-benzoxazin-3-one;2-hydroxy-2-oxoacetate |
InChI |
InChI=1S/C17H23ClN2O2.C2H2O4/c1-3-15-17(21)20(11-12(2)19-8-4-5-9-19)14-10-13(18)6-7-16(14)22-15;3-1(4)2(5)6/h6-7,10,12,15H,3-5,8-9,11H2,1-2H3;(H,3,4)(H,5,6) |
InChI Key |
UAPITOJWKANGFK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)N(C2=C(O1)C=CC(=C2)Cl)CC(C)[NH+]3CCCC3.C(=O)(C(=O)[O-])O |
Origin of Product |
United States |
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